Benalaxyl

説明

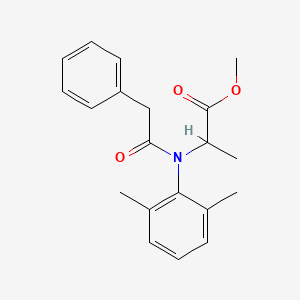

Structure

3D Structure

特性

IUPAC Name |

methyl 2-(2,6-dimethyl-N-(2-phenylacetyl)anilino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-14-9-8-10-15(2)19(14)21(16(3)20(23)24-4)18(22)13-17-11-6-5-7-12-17/h5-12,16H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPQIRJHIZUAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(C(C)C(=O)OC)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041619 | |

| Record name | Benalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71626-11-4 | |

| Record name | Benalaxyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71626-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benalaxyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071626114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benalaxyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-(2,6-dimethylphenyl)-N-(phenylacetyl)-DL-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.822 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENALAXYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18TH6NY90J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Resistance in Fungal Pathogens

Fungicidal Mode of Action: Inhibition of Fungal Nucleic Acid Synthesis

Specific Target: RNA Polymerase I

The specific target enzyme of benalaxyl within the fungal cell is RNA Polymerase I (RNA Pol I). echemi.comfrac.infoherts.ac.uknzpps.orgsigmaaldrich.cncore.ac.ukfishersci.comresearchgate.netgoogle.com By inhibiting RNA Pol I, this compound prevents the polymerization of rRNA, thereby halting ribosome biogenesis and consequently inhibiting hyphal growth, haustorium formation, and sporangia formation in target Oomycetes. echemi.comrutgers.eduresearchgate.net This targeted inhibition disrupts the pathogen's ability to grow and reproduce effectively. echemi.com

Resistance Evolution in Target Pathogens

The use of phenylamide fungicides like this compound carries a high risk of resistance development in target Oomycete populations. frac.inforutgers.educore.ac.ukwpmucdn.comfrac.info Resistance to phenylamides has been well-documented in various Oomycete species. frac.infocore.ac.ukfrac.info

Mechanisms of Resistance (e.g., Single/Major Gene, Fitness of R-isolates)

Resistance to phenylamide fungicides is often associated with changes controlled by one or two major genes, potentially involving several minor genes as well. frac.infonzpps.orgcore.ac.uk This suggests a qualitative or single-step resistance mechanism where a distinct separation between sensitive and resistant individuals can be observed. apsnet.orgresearchgate.net

The fitness of resistant isolates relative to sensitive isolates can influence the dynamics of resistance evolution. While some studies suggest that resistant strains may survive less well in the absence of phenylamide use, others indicate that resistant genotypes can exhibit high fitness, sometimes even higher in vitro fitness compared to their sensitive ancestors, potentially due to compensatory mutations. nzpps.orgwur.nlagriculturejournals.cz The dynamics of resistance evolution are influenced by selection pressure from fungicide use and biological processes of the pathogen, such as sexual reproduction and migration. frac.info

Molecular Basis of Resistance (e.g., Lack of Mapped Target Gene/Mutation Site)

Despite the known resistance in various Oomycetes, the precise molecular mechanism and the specific site of mutation(s) in the genome responsible for phenylamide resistance were largely unknown for some time. frac.inforutgers.educore.ac.ukwpmucdn.comufl.edu However, more recent research has associated phenylamide resistance, including resistance against inhibitors of RNA Polymerase I, with the presence of the Y382F mutation in the RNApolI gene in some oomycete pathogen species. researchgate.net

Cross-Resistance Characteristics with Other Fungicide Classes

A significant characteristic of phenylamide fungicides is the presence of full cross-resistance among all active ingredients within the phenylamide group. frac.infonzpps.orgfrac.info This means that if a fungal isolate develops resistance to one phenylamide fungicide, it is likely to be resistant to other fungicides in the same chemical group. frac.infofrac.info

However, there is generally no cross-resistance between phenylamides and fungicides belonging to other chemical classes with different modes of action. frac.infonzpps.orgagriculturejournals.cz Examples of fungicide classes with which phenylamides show no cross-resistance include cyanoacetamide oximes (e.g., cymoxanil), QoIs (Quinone outside Inhibitors, e.g., azoxystrobin), phosphonates (e.g., fosetyl-Al), carboxylic acid amide (CAA) fungicides (e.g., dimethomorph), carbamates (e.g., propamocarb), dinitroanilines (e.g., fluazinam), and multisite inhibitors (e.g., dithiocarbamates like mancozeb). frac.infonzpps.org This lack of cross-resistance with diverse groups is important for resistance management strategies. agriculturejournals.cz

Strategies for Resistance Management

Given the high risk of resistance development to phenylamide fungicides, effective resistance management strategies are crucial for their continued efficacy. frac.inforutgers.edunzpps.orgcore.ac.ukwpmucdn.com The Fungicide Resistance Action Committee (FRAC) provides guidelines for resistance management for phenylamide fungicides. frac.infowpmucdn.comfrac.infofrac.info

Key strategies for managing resistance to phenylamides include:

Mixing or Alternating with Fungicides from Different FRAC Groups: Using phenylamides in mixtures or alternating applications with fungicides that have different modes of action (different FRAC codes) is a primary recommendation. frac.infocn-agro.comagriculturejournals.cz This reduces the selection pressure on the pathogen population for resistance to the phenylamide. agriculturejournals.cz

Adhering to Recommended Application Rates and Intervals: Applying fungicides at the correct rates and at appropriate intervals helps to ensure effective disease control and minimize the build-up of resistant strains. rutgers.educore.ac.uk

Limiting Applications: Avoiding excessive or unnecessary applications of phenylamide fungicides in a single growing season can help to reduce selection pressure. nzpps.org

Using Phenylamides Preventatively or at Early Stages: Applying phenylamides before or at the very early stages of infection is generally more effective and can help prevent the build-up of high pathogen populations, which increases the likelihood of resistance developing. echemi.com

Considering Application Method: The method of application can influence resistance development risk. For example, seed treatments are generally considered lower risk than foliar or soil drench applications. frac.info

Monitoring for Resistance: Regular monitoring of pathogen populations for changes in sensitivity to phenylamide fungicides is important to detect resistance early and adjust management strategies accordingly. frac.inforutgers.edu

Integrating with Non-Chemical Control Methods: Incorporating cultural practices and other non-chemical disease control methods into an integrated disease management (IDM) strategy can further reduce reliance on fungicides and mitigate resistance risk. agriculturejournals.cz

Adherence to these strategies has been shown to limit the build-up of resistant strains in some pathosystems, allowing for the continued effective use of phenylamide fungicides. nzpps.org

Combination with Other Fungicides

Combining this compound with fungicides possessing different modes of action is a crucial strategy for managing resistance and enhancing disease control. cymitquimica.comresearchgate.net Mixtures can provide broader spectrum control and help delay the build-up of resistant pathogen populations. researchgate.netcnagrochem.com For instance, a combination of this compound and mancozeb, a multi-site dithiocarbamate (B8719985) fungicide, has demonstrated significant control of downy mildew in cucumber, providing better efficacy and yield increase compared to solo applications. researchgate.net This approach leverages the specific, systemic action of this compound against Oomycetes with the broad, protective contact activity of mancozeb. researchgate.net The use of mixtures is a well-established recommendation for phenylamide-based products to delay resistance development. bcpc.org

Rotation and Integrated Pest Management Programs

Rotation of fungicides with different FRAC (Fungicide Resistance Action Committee) codes is a key component of integrated pest management (IPM) programs aimed at preventing or managing fungicide resistance. herts.ac.ukcnagrochem.complantwiseplusknowledgebank.org this compound, classified under FRAC group 4 (RNA Polymerase I inhibitors), should be rotated with fungicides from other groups to reduce the selection pressure on fungal populations for this compound resistance. frac.infofrac.infonzpps.org IPM programs for diseases controlled by this compound often integrate chemical control with non-chemical methods, such as using resistant cultivars and implementing appropriate agronomic practices, to minimize reliance on fungicides and further delay resistance development. researchgate.netcymitquimica.comagriculturejournals.cz Responsible use, including following recommended application rates and timing, is essential within IPM frameworks. cymitquimica.comcymitquimica.commdpi.com

Monitoring and Sensitivity Programs for Resistance

Monitoring the sensitivity of fungal populations to this compound is vital for detecting shifts towards reduced sensitivity or resistance and informing resistance management strategies. herts.ac.ukbcpc.orgmdpi.com Sensitivity monitoring programs help in understanding the geographical and seasonal distribution of resistance and changes in resistance levels over time. bcpc.orgmdpi.com Standard methods for testing fungicide sensitivity, such as laboratory bioassays (e.g., leaf disc assays or growth tests on media), are used to determine the efficacy of fungicides against pathogen isolates. frac.infomdpi.comausveg.com.au These methods can quantify sensitivity by determining parameters like the EC50 value, which is the effective concentration of the fungicide required to inhibit pathogen growth or infection by 50%. mdpi.comausveg.com.au Comparing EC50 values of field isolates to baseline sensitivity data helps identify shifts in sensitivity. mdpi.com While sensitivity monitoring is a valuable tool, it cannot solely predict resistance development but provides crucial information for interpreting product performance in the field and guiding resistance management decisions. bcpc.orgmdpi.com Despite the presence of resistant subpopulations, phenylamide-containing products can still be effective when used in accordance with sound resistance management programs. frac.info

Environmental Fate and Behavior in Agroecosystems

Dissipation and Degradation Pathways in Environmental Compartments

Benalaxyl undergoes dissipation and degradation in various environmental compartments, including soil and water. Its breakdown is influenced by biological and abiotic factors.

Microbial Degradation in Soil and Aquatic Systems

Microbial degradation is a significant pathway for the transformation of this compound in both soil and aquatic environments. In soil, this compound is reported to be slowly degraded by microorganisms. agropages.com The rate of degradation in soil is essentially dependent on the presence of microorganisms. fao.org Studies suggest that microbial adaptation can occur, leading to faster degradation rates after a second application in previously treated soil. fao.orgfao.org

In aquatic systems, specifically in water-sediment microcosms, sediment microorganisms play a major role in the dissipation of this compound. nih.govacs.org Microbial degradation is identified as the main transformation pathway for this compound in these systems. nih.govacs.org

This compound biodegradation has been reported as enantioselective in different matrices, including soil, plants, vegetables, and freshwater algae cultures. mdpi.com

Photolysis in Water

Photolysis can contribute to the degradation of this compound in water, although its extent varies depending on light conditions. Under natural sunlight conditions in a distilled sterilized buffer solution at pH 7, 60% of applied radioactivity remained as this compound after 64 days. fao.orgfao.org No degradation was observed under dark conditions in this study. fao.orgfao.org Further experiments using xenon light at 306 ± 12 nm showed only 2% degradation after 5 days and 3% after 10 days, indicating that this compound may be considered a photolytically stable compound under these conditions. fao.orgfao.org

However, under artificial light sources with specific wavelengths, faster degradation has been observed. At λ = 254 nm, this compound underwent fast degradation with rearrangement reactions. tandfonline.comtandfonline.comresearchgate.net Under λ = 254-290 nm, photolysis was very fast, following a kinetic consecutive process that initially led to N-2,6-xylyl-D,L-alaninate, which was subsequently degraded to 2,6-dimethylaniline. tandfonline.comtandfonline.comresearchgate.net Under λ > 290 nm, the degradation was very slow. tandfonline.com

Hydrolysis

The stability of this compound in water is also influenced by hydrolysis, which is pH-dependent. This compound is reported to be stable in aqueous solutions within the pH range of 4 to 9. agropages.com Hydrolysis occurs in concentrated alkaline media. agropages.com Experimental half-lives at pH 9 have been reported as 86 days at 25 °C and 157 days at 20 °C. agropages.comfao.org Another source indicates a DT50 of 301 days at 25 °C and 11 days at 50 °C at pH 9. herts.ac.uk Hydrolysis of the methyl ester group is also a known metabolic pathway. nih.gov

Stereoselective Environmental Behavior

This compound is a chiral compound, meaning it exists as two enantiomers: R-(-)-benalaxyl and S-(+)-benalaxyl. This compound-M is the (-)-isomer. herts.ac.uk The stereoselective behavior of these enantiomers in the environment can lead to differential degradation rates and potential enrichment of one enantiomer over the other. acs.orgmdpi.com

Enantioselective Degradation and Enrichment

Enantioselective degradation of this compound has been observed in various environmental matrices. In soil, studies have shown that R-enantiomers can degrade faster than S-enantiomers in certain agricultural soils. researchgate.netebi.ac.ukresearchgate.net This can lead to the preferential residue of S-benalaxyl. nih.gov Half-lives for the enantiomers in agricultural soils in China ranged from 27.7-57.8 days for S-benalaxyl and 20.4-53.3 days for R-benalaxyl, with the degradation following first-order kinetics. researchgate.netebi.ac.ukresearchgate.net

In contrast, studies in freshwater algae cultures have indicated that (S)-benalaxyl may exhibit a slightly smaller half-life, resulting in the relative enrichment of the (R)-enantiomer. mdpi.comresearchgate.net Degradation in vegetables has also been reported to result in (R)-benalaxyl enrichment. mdpi.com

In a water-sediment microcosm, (-)-benalaxyl was preferentially degraded, leading to an enrichment of the more toxic (+)-enantiomer. nih.govacs.org The enantioselectivity in degradation can be influenced by factors such as soil physicochemical properties, soil microorganisms, and environmental conditions. researchgate.netebi.ac.uk Sterilization experiments have demonstrated that microorganisms are key determinants of the conversion of this compound to its metabolite this compound acid and the observed enantioselectivity. nih.gov The application of sewage sludge can influence both the degradation rate and the enantioselectivity, sometimes resulting in an opposite enantiomeric preference compared to soil. nih.gov

Here is a summary of enantioselective degradation findings:

| Matrix | Preferentially Degraded Enantiomer | Enriched Enantiomer | Half-life (S-enantiomer) | Half-life (R-enantiomer) |

| Agricultural Soils (China) | R-(-)-Benalaxyl | S-(+)-Benalaxyl | 27.7-57.8 days | 20.4-53.3 days |

| Freshwater Algae Cultures | S-(+)-Benalaxyl | R-(-)-Benalaxyl | Slightly smaller | - |

| Vegetables | - | (R)-Benalaxyl | - | - |

| Water-Sediment Microcosm | (-)-Benalaxyl | (+)-Benalaxyl | >21 days (racemate) | >21 days (racemate) |

| Sewage Sludge | S-enantiomer | R-enantiomer | Shorter than soil | Shorter than soil |

Implications for Environmental Risk Assessment

The enantioselective behavior of this compound is a critical consideration for accurate environmental risk assessment. acs.orgmdpi.comnih.gov Since the different enantiomers of a chiral compound can exhibit varying bioactivities, toxicities, and degradation rates, enantioselective processes in the environment can lead to the accumulation of the more persistent or more toxic enantiomer. nih.govacs.orgmdpi.comchromatographyonline.com This can result in unexpected ecotoxicological effects on non-target organisms and ecosystems. mdpi.comnih.gov

For instance, the preferential degradation of (-)-benalaxyl in water-sediment microcosms can lead to the enrichment of the more toxic (+)-benalaxyl, posing a higher risk to aquatic systems. nih.govacs.org The primary metabolite, this compound acid, is also chiral and more persistent and water-soluble than the parent compound, and its stereoselective behavior should also be considered in risk assessments. nih.govacs.org Research at the enantiomeric level is deemed necessary for a more comprehensive and accurate risk assessment of chiral pesticides like this compound. nih.gov

Uptake, Translocation, and Metabolism in Plants

Studies on plant metabolism indicate that this compound is absorbed by plants such as grapes, tomatoes, and potatoes fao.orgfao.org. Once absorbed, it undergoes metabolic processes. The metabolism of this compound in plants generally involves oxidation followed by conjugation with glucose fao.orgfao.org. This metabolic pathway leads to the formation of polar conjugates fao.org.

Residue Levels and Metabolic Pathways in Specific Crops (e.g., Grapes, Tomatoes, Potatoes)

The penetration and metabolism of [14C]this compound have been observed in grape, tomato, and potato plants fao.orgfao.org. In grapes, over 75% of applied radioactivity was found in the fruit 8 days after application, while in tomatoes, 40% of radioactivity was inside the fruit 28 days after treatment fao.orgfao.org. The rate of degradation varies depending on the plant species fao.org.

In grapes, the parent compound (this compound) can still represent more than 50% of the existing radioactivity 24 days after application fao.org. In tomato fruit, this compound was found to be more than 15% of the radioactivity 35 days after treatment fao.org. In potato leaves, the parent compound constituted over 25% of the radioactivity 10 days after treatment fao.org.

This compound sprayed on potato leaves or present in soil does not significantly transfer to tubers, with no significant radioactivity found in tubers (< 0.005 mg/kg) fao.orgfao.org.

The metabolic pathways in plants involve oxidation and glucose conjugation at several sites on the this compound molecule fao.org. Metabolites identified in grapes include GX1, GX5a, GX5b, GX5c, and GX6 fao.org. GX1 and GX6 were present at significant levels (25% and 10%, respectively) in grapes fao.org. In wine, minor levels of metabolites GX4, GX7, and GX8 were also detected in addition to some of those found in grapes fao.org.

Interactive Table 1: this compound Residue Levels in Crops

| Crop | Time After Treatment | Percentage of Radioactivity as this compound |

| Grapes | 24 days | > 50% |

| Tomato | 35 days | > 15% |

| Potato (leaves) | 10 days | > 25% |

| Potato (tubers) | Not specified | < 0.005 mg/kg |

Identification of Plant Metabolites (e.g., Glucoside Conjugates)

Plant metabolism studies have shown that significant portions of this compound are oxidized and subsequently converted to the corresponding glucoside conjugates in plant matrices fao.org. The identified metabolites in grapes, such as GX1, are glucoside conjugates fao.org. Enzymatic hydrolysis with β-glucosidase can decompose GX1 into three substances, indicating it consists of three glycosides (GX1a, GX1b, and GX1c) which yield three aglycones (GX5a, GX5b, and GX5c) fao.org. GX5a and GX5b correspond to diastereoisomers of this compound with the methyl aromatic ring oxidized to CH2OH, while GX5c corresponds to this compound with an OH group on the anilinic ring fao.org. GX1a and GX1b are the most significant metabolites among the glucosides fao.org.

Interactive Table 2: Identified Metabolites in Grapes

| Metabolite | Type | Significance in Grapes | Notes |

| GX1 | Glucoside Conjugate | Significant (25%) | Decomposes into GX1a, GX1b, GX1c upon β-glucosidase hydrolysis |

| GX6 | Not specified | Significant (10%) | Found in grapes |

| GX1a | Glucoside Conjugate | Most significant | Hydrolysis yields aglycone GX5a |

| GX1b | Glucoside Conjugate | Most significant | Hydrolysis yields aglycone GX5b |

| GX1c | Glucoside Conjugate | Present | Hydrolysis yields aglycone GX5c |

| GX5a | Aglycone (Oxidized) | Predominant | Diastereoisomer with CH2OH on methyl aromatic ring |

| GX5b | Aglycone (Oxidized) | Predominant | Diastereoisomer with CH2OH on methyl aromatic ring |

| GX5c | Aglycone (Hydroxylated) | Present | Contains OH group on anilinic ring |

| GX4 | Not specified | Minor (in wine) | Found in wine |

| GX7 | Not specified | Minor (in wine) | Found in wine |

| GX8 | Not specified | Minor (in wine) | Found in wine |

Adsorption and Desorption in Soil and Water Systems

This compound is considered non-mobile in soil systems herts.ac.uk. Adsorption and desorption processes play a crucial role in the fate and transport of pesticides in soil and water mdpi.com.

Adsorption to Environmental Sorbents (e.g., Fly Ash, Clays)

Fly ash, an industrial waste product, also demonstrates potential for adsorbing organic compounds like this compound from water nih.govresearchgate.net. The adsorption capacity of coal fly ash from Power Plant (Kosovo A) for this compound was found to be 0.47 mg/g nih.gov. The adsorption of this compound onto this fly ash is better explained by the Freundlich adsorption equation compared to the Langmuir equation nih.govresearchgate.net.

Interactive Table 3: Adsorption Capacity of Coal Fly Ash (Kosovo A)

| Compound | Adsorption Capacity (mg/g) - Freundlich | Adsorption Capacity (mg/g) - Langmuir |

| This compound | 0.46 nih.govresearchgate.net | 3.48 nih.gov |

| Atrazine (B1667683) | 0.45 nih.govresearchgate.net | 3.33 nih.gov |

Influence of Environmental Factors on Adsorption

The amount of adsorbed this compound on coal fly ash increases with an increasing amount of fly ash in the solution nih.govresearchgate.net. The adsorption of this compound onto coal fly ash can be explained by its solubility in water, as adsorption is inversely proportional to water solubility nih.gov. This compound, having lower solubility (28.6 mg/L at 20°C) compared to atrazine (33.0 mg/L at 25°C), is more adsorbed onto this specific fly ash nih.gov.

Bioaccumulation Potential in Environmental Organisms

This compound has a low potential for bioaccumulation herts.ac.uk. Bioaccumulation refers to the uptake and accumulation of a substance in an organism from all sources, including water, diet, and sediment jst.go.jp. The ability of pesticides to accumulate in biota can increase their potential toxic effect and transfer through the food web thuenen.deslu.se.

The hydrophobicity of organic contaminants can lead to their accumulation in aquatic biota, which is generally more hydrophobic than water slu.se. However, modern pesticides like this compound are often designed to be more readily degradable, leading to lower bioaccumulation compared to older persistent compounds slu.se.

Factors influencing bioaccumulation in organisms include the rate of exposure, distribution within the organism, tissue characteristics (e.g., lipid content), biotransformation, and elimination processes slu.se. For soil organisms like earthworms, uptake can occur via the body surface from pore water and through the ingestion of contaminated soil and food jst.go.jp. Earthworms are likely to metabolize pesticides through hydrolysis and oxidation, followed by conjugation, which can result in low bioaccumulation for most pesticides jst.go.jp.

Toxicological and Ecotoxicological Research

Mammalian Toxicology Studies

Mammalian toxicology studies provide crucial data on the potential health effects of benalaxyl exposure. Research in various animal models, including rats, goats, and hens, has investigated its metabolism, excretion, and potential for toxicity across different exposure durations and endpoints.

Studies involving 14C-labelled this compound in rats have demonstrated rapid and extensive absorption and distribution following single and repeated oral doses. fao.org Radioactivity was distributed throughout organs and tissues, with the highest proportions found in the intestine and its contents, followed by the liver and kidneys. fao.org Excretion in rats was rapid and nearly complete within 48 hours, primarily via the faeces (at least 80%) and urine (approximately 8%). fao.org The half-life of elimination in rats was approximately 30 hours after single doses and 36 hours after repeated doses. fao.org

In lactating goats dosed orally with 14C-benalaxyl, approximately 80-90% of the administered radioactivity was excreted via urine, faeces, or milk. fao.org Residue levels in milk and tissues were generally low, with milk containing less than 0.01 mg/kg. fao.org Minor amounts of this compound (< 2% TRR) were identified in goat kidney or liver samples. fao.org

Studies in laying hens dosed daily with 14C-benalaxyl also showed low residue levels in eggs and tissues. fao.org this compound was not detected in hen tissues except blood (9%). fao.org The residue profile in hens was qualitatively similar to that observed in goats. fao.org

In vitro comparative metabolism studies using cryopreserved hepatocytes from rats, dogs, and humans indicated that this compound was extensively metabolized in all species. nih.gov After 4 hours of incubation, the extent of metabolism followed the trend: dog (100%) > human (86%) > rat (75%). nih.gov

Interactive Table: Excretion of 14C-Benalaxyl in Rats

| Excretion Route | Percentage of Administered Dose (within 48 hours) |

| Faeces | ≥ 80% |

| Urine | ≈ 8% |

Data based on findings in rats fao.org.

Oxidation followed by conjugation is considered the principal route of this compound metabolism in animals. fao.orgfao.orgfao.org Metabolic pathways proposed based on studies in goats and laying hens suggest that this compound undergoes oxidation to form hydroxymethyl derivatives (G8 and G14), which are further oxidized to carboxy derivatives (G7A and G7B). fao.orgfao.orgfao.org The hydroxymethylcarboxy metabolite (G6) is also a product of further oxidation. fao.orgfao.orgfao.org Conjugation appears to occur with these metabolites. fao.orgfao.orgfao.org Enzymatic hydrolysis has been shown to increase the levels of extractable 14C-residue in tissues and egg yolk, supporting the role of conjugation. fao.orgfao.org

In vitro studies with rat, dog, and human hepatocytes confirmed that major metabolic pathways involve hydroxylation of a methyl group in the xylene moiety, further oxidation to carboxylic acid analogues, and hydrolysis of the methyl ester. nih.gov Glucuronidation of phase I metabolites was also observed in all species. nih.gov

Interactive Table: Proposed Metabolic Steps in Animals

| Step | Transformation | Metabolites Formed (Examples) |

| Oxidation | Hydroxylation of methyl group, further oxidation | G8, G14, G7A, G7B, G6 |

| Conjugation | Attachment of conjugating moieties (e.g., glucuronide) | Conjugates of oxidized products |

Based on proposed pathways from animal metabolism studies fao.orgfao.orgfao.org.

Subchronic toxicity studies, typically lasting 28 to 90 days, and chronic toxicity studies, lasting 12 months or more, are conducted to assess the effects of repeated exposure. criver.com In a 1-year study in dogs, atrophy of the seminiferous tubules was observed. fao.org Studies in mice and rats have also been conducted to assess long-term toxicity and carcinogenicity. fao.org

No specific studies focused solely on the neurotoxicity of this compound were available in the reviewed literature. fao.orginchem.org However, no evidence of neurotoxicity was apparent from the general toxicity studies conducted. fao.orginchem.org Some non-specific symptoms were noted in acute toxicity studies at high doses, but these were at or above the median lethal dose. inchem.org

The reproductive toxicity of this compound has been investigated in a two-generation study in rats and in developmental toxicity studies in rats and rabbits. fao.orgwikidata.org In the two-generation rat study, fertility and reproductive parameters were not affected at the highest dietary concentrations tested. fao.orginchem.org However, decreased body weight in parent animals and decreased pup weight and liver weight in pups were observed at higher doses. inchem.org

Developmental toxicity studies in rats indicated a marginal but statistically significant increase in the delay in ossification of cranial bones at certain dose levels. fao.org In rabbits, minimal maternal toxicity was observed at a high dose, and while no teratogenic potential was seen, statistically significant effects on fetal weight, crown-rump lengths, and delayed skeletal development were noted at the same high dose. fao.org

A comprehensive range of in vitro and in vivo genotoxicity studies with this compound consistently yielded negative results. fao.orginchem.org The Meeting concluded that this compound is unlikely to be genotoxic. fao.orginchem.org Evaluation of the mutagenic potential of technical-grade this compound in a battery of tests also resulted in negative findings. inchem.org

Interactive Table: Summary of Genotoxicity Findings

| Study Type | Results |

| In vitro genotoxicity | Negative |

| In vivo genotoxicity | Negative |

| Mutagenicity tests | Negative |

Based on findings from genotoxicity and mutagenicity studies fao.orginchem.org.

Oxidative Stress in Animal Models

Studies investigating the toxic effects of this compound have included assessments of oxidative stress in animal models. Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products. scielo.brmdpi.com While general information on oxidative stress in animal models exposed to various pesticides exists scielo.brmdpi.comresearchgate.netgoogle.com, specific detailed research findings on this compound and oxidative stress markers in animal models were not extensively available in the search results. One study on Chinese lizards (Eremias argus) exposed to this compound examined antioxidant defenses, including the activities of superoxide (B77818) dismutase (SOD), catalase (CAT), glutathione (B108866) S-transferase (GST), and the level of lipid peroxide malondialdehyde (MDA), indicating that these are relevant biomarkers for assessing this compound's acute toxicity. nih.gov

Ecotoxicology in Non-Target Organisms

This compound has been evaluated for its potential toxicity to various non-target organisms across different environmental compartments. herts.ac.ukherts.ac.uktoxno.com.au

This compound is considered moderately toxic to most aquatic organisms. herts.ac.ukherts.ac.uk Acute toxicity data for aquatic organisms, including fish, daphnia, and algae, have been evaluated. herts.ac.ukeuropa.euivami.comnih.gov Studies have shown moderate acute and chronic ecotoxicity alerts for fish and daphnia. herts.ac.ukherts.ac.uk For algae, acute toxicity tests with species like Desmodesmus subspicatus, Pseudokirchnerella subcapitata, and Skeletonema costatum have yielded 72-hour ErC50 values ranging from 0.97 to >334 mg a.i./L. europa.eu A weight of evidence approach considering available algae studies suggests an acute aquatic toxicity profile in the range of >1 to ≤ 10 mg/L. europa.eu

This compound is moderately toxic to honeybees and earthworms. herts.ac.ukherts.ac.uk Studies on terrestrial invertebrates, including earthworms and honeybees, are part of ecotoxicological assessments for pesticides. pollinera-horizon.euirjet.netresearchgate.net Research indicates that pesticides can affect DNA integrity, enzyme activity, growth, behavior, and reproduction in earthworms even at low concentrations. researchgate.net

This compound is considered moderately toxic to birds, although less so than to most aquatic organisms, honeybees, and earthworms. herts.ac.ukherts.ac.uk Acute oral toxicity data for birds, such as chickens and quails, have been reported with high LD50 values (e.g., 4600 mg/kg for chickens), suggesting lower acute toxicity in these species. drugfuture.comchemsrc.comresearchgate.net

The compatibility of this compound with biocontrol agents has been investigated, particularly when used in formulations with other active ingredients. Studies have assessed the compatibility of formulations containing this compound (e.g., Galben Copper, a mixture of this compound and copper oxychloride) with various biocontrol fungi, such as Trichoderma harzianum, T. viride, T. album, and the entomopathogenic fungus Beauveria bassiana. researchgate.netresearchgate.netekb.eg These in vitro studies evaluate the impact of the fungicide on the growth and sporulation of these beneficial organisms at different concentrations. researchgate.netresearchgate.net Results can indicate whether the fungicide formulation is compatible for tank mixing or subsequent application in integrated pest management programs. researchgate.netekb.eg Some studies suggest that while certain biocontrol agents like Trichoderma spp. can be highly tolerant and compatible with various chemical pesticides, the compatibility with specific formulations like Galben Copper needs evaluation. researchgate.netresearchgate.netekb.eg For example, copper oxychloride, often combined with this compound, has shown toxic effects on the growth of T. harzianum. researchgate.net

Here is a summary of some ecotoxicological data points found in the search results:

| Organism Category | Organism Example | Endpoint | Value | Source |

| Aquatic Organisms | Algae (Skeletonema costatum) | 72h ErC50 | 0.97 mg a.i./L | europa.eu |

| Aquatic Organisms | Algae (Desmodesmus subspicatus, Pseudokirchnerella subcapitata) | 72h ErC50 | 1.5 - >334 mg a.i./L | europa.eu |

| Terrestrial Invertebrates | Earthworms | Acute Toxicity | Moderate alert | herts.ac.ukherts.ac.uk |

| Terrestrial Invertebrates | Honeybees | Acute Oral Toxicity | Moderate alert | herts.ac.ukherts.ac.uk |

| Avian Toxicity | Bird (Chicken) | Acute Oral LD50 | 4600 mg/kg | drugfuture.comchemsrc.com |

| Avian Toxicity | Bird (Quail) | Acute Oral LD50 | >2000 mg/kg (for this compound-M) | herts.ac.uk |

Table 1: Selected Ecotoxicity Data for this compound

| Organism Category | Organism Example | Endpoint | Value | Source |

| Aquatic Organisms | Algae (Skeletonema costatum) | 72h ErC50 | 0.97 mg a.i./L | europa.eu |

| Aquatic Organisms | Algae (Desmodesmus subspicatus, Pseudokirchnerella subcapitata) | 72h ErC50 | 1.5 - >334 mg a.i./L | europa.eu |

| Terrestrial Invertebrates | Earthworms | Acute Toxicity | Moderate alert | herts.ac.ukherts.ac.uk |

| Terrestrial Invertebrates | Honeybees | Acute Oral Toxicity | Moderate alert | herts.ac.ukherts.ac.uk |

| Avian Toxicity | Bird (Chicken) | Acute Oral LD50 | 4600 mg/kg | drugfuture.comchemsrc.com |

| Avian Toxicity | Bird (Quail) | Acute Oral LD50 | >2000 mg/kg (for this compound-M) | herts.ac.uk |

Table 2: Half-lives of this compound Enantiomers in Chinese Lizard Tissues

| Enantiomer | Tissue | Half-life (t1/2) | Source |

| (R)-(-)-benalaxyl | Blood | 5.08 h | nih.gov |

| (S)-(+)-benalaxyl | Blood | 3.75 h | nih.gov |

| (R)-(-)-benalaxyl | Liver | 6.21 h | nih.gov |

| (S)-(+)-benalaxyl | Liver | 4.45 h | nih.gov |

Analytical Methodologies and Residue Studies

Methods for Detection and Quantification in Environmental Matrices

The analysis of benalaxyl in environmental samples such as soil and water requires robust methods capable of detecting low concentrations of the compound. Key analytical techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and analyzing compounds. For chiral molecules like this compound, the use of chiral stationary phases (CSPs) is essential to separate its enantiomers. This is significant because different enantiomers of a pesticide can exhibit varying biological activities and degradation rates.

Chiral HPLC methods have been developed for the stereoselective determination of this compound. These methods often utilize CSPs such as cellulose (B213188) tris-(3,5-dimethylphenylcarbamate). The separation is typically achieved using a mobile phase consisting of a mixture of n-hexane and 2-propanol. This technique has been successfully applied to determine this compound enantiomers in various matrices, including rabbit plasma, with a limit of detection of 0.1 µg/ml and a limit of quantification of 0.25 µg/ml for both enantiomers. nih.gov The ability to separate enantiomers allows for more detailed studies on the stereoselective degradation and metabolism of this compound in different environments. nih.gov

The advantages of using Pirkle Chiral Stationary Phases in HPLC include the ability to separate a wide variety of enantiomers, column durability due to covalent phase bonding, and the capability to invert the elution order. hplc.eu These columns are compatible with a range of mobile phases, most commonly normal-phase mixtures of a hydrocarbon and an alcohol modifier. hplc.eu

Gas-Liquid Chromatography (GLC) coupled with a Nitrogen-Phosphorus Detector (NPD) is a highly selective and sensitive method for the determination of nitrogen-containing pesticides like this compound. nih.govscioninstruments.com The NPD is particularly advantageous as it responds approximately 100,000 times more strongly to nitrogen and phosphorus compounds than to hydrocarbons, minimizing interference from other organic compounds in the sample. srigc.combucksci.com

A described gas chromatographic method is suitable for determining this compound residues in various crops, must, wine, and water, with a detection range of 0.1 to 10 micrograms/kg. nih.gov The process involves extracting the compound with acetone, followed by purification steps such as partitioning with n-hexane and column chromatography on alumina. nih.gov This method has demonstrated high mean recoveries of ≥ 95% in different crops within a fortification range of 0.01-1.05 mg/kg, with standard deviations for each crop being ≤ 6.5%. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the determination of pesticide residues. cmro.in This method combines the separation power of liquid chromatography with the precise detection and identification capabilities of tandem mass spectrometry. cmro.in

For this compound, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with LC-MS/MS can be used to monitor its residues in food and feed of plant origin. semanticscholar.org This approach allows for a limit of quantification (LOQ) of 0.01 mg/kg in all commodity groups. semanticscholar.org However, it's noted that the extraction efficiency of this method has primarily been verified for commodities with high water content. semanticscholar.org LC-MS/MS is also applicable for determining this compound residues in animal products, with a similar LOQ of 0.01 mg/kg. semanticscholar.org The high sensitivity and specificity of LC-MS/MS make it a valuable tool for regulatory monitoring and risk assessment. nih.gov

Effective sample preparation is a critical step in the analysis of this compound residues to remove interfering substances and concentrate the analyte. The choice of technique depends on the matrix (e.g., soil, water, plant tissue).

For soil samples, preparation typically involves drying, grinding, and sieving to ensure a homogeneous mixture for analysis. wisc.edu Drying is often done at around 50-55°C to prevent the volatilization of nitrogen-containing compounds. wisc.eduku.edu The soil is then ground and passed through a sieve (e.g., 2 mm) to remove larger particles like roots and gravel. ku.edu

Extraction of this compound from various matrices is commonly performed using organic solvents such as acetone. nih.govresearchgate.net Following extraction, a clean-up step is necessary to remove co-extracted matrix components that could interfere with the analysis. This can be achieved through techniques like liquid-liquid partitioning (e.g., with n-hexane) or solid-phase extraction (SPE). nih.gov For instance, in the GLC-NPD method, purification is achieved by partitioning between water and n-hexane or by using an Extrelut column with n-hexane, followed by column chromatography on alumina. nih.gov The QuEChERS method is a popular and streamlined sample preparation approach that combines extraction and clean-up in a few simple steps, often used prior to LC-MS/MS analysis. semanticscholar.orgnih.gov

Validation of Analytical Methods (Linearity, LOD, LOQ, Recovery, RSD)

The validation of analytical methods is crucial to ensure the reliability and accuracy of residue data. For this compound, various methods have been validated across different matrices, demonstrating their suitability for monitoring and research. Key validation parameters include linearity, limit of detection (LOD), limit of quantitation (LOQ), recovery, and relative standard deviation (RSD).

A widely used technique is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with chromatography. For instance, a QuEChERS method using LC-MS/MS has been validated for monitoring this compound in food of plant and animal origin, typically achieving a limit of quantitation (LOQ) of 0.01 mg/kg semanticscholar.org. Validation studies for multi-residue methods in various crops have demonstrated satisfactory performance, with recovery values generally falling within the 70–120% range and RSD values at or below 20%, which is a common acceptance criterion eurl-pesticides.eunih.gov.

For specific applications, a gas chromatography method for crops and water showed linearity in the 0.5-10 mg/L range and mean recoveries exceeding 95% oup.com. An ELISA method developed for red wine was evaluated for recovery and precision by spiking samples in the 0.5–24 ng/mL range, yielding good accuracy and precision nih.gov. The validation of a multi-residue method for pesticides in citrus fruits using LC-MS/MS showed excellent linearity (R² > 0.990), LOQs below 0.01 mg/kg, and recovery rates between 70% and 120% with an RSD of ≤20% nih.gov.

Table 3: Summary of Validation Parameters for this compound Analytical Methods

| Method | Matrix | Linearity (Range or R²) | LOD | LOQ | Recovery (%) | RSD (%) | Reference |

|---|---|---|---|---|---|---|---|

| GC-NPD | Crops, Wine, Must | 0.5 - 10 mg/L | - | - | >95 | ≤6.5 | oup.comnih.gov |

| ELISA | Red Wine | - | 0.13 ng/mL | 0.5 ng/mL | Good | Good | nih.gov |

| QuEChERS LC-MS/MS | Plant & Animal Products | - | - | 0.01 mg/kg | - | - | semanticscholar.org |

| Multi-Residue LC-MS/MS | Grapes & Wine | - | - | 0.002 - 0.02 mg/kg | 70 - 120 | 1 - 20 | nih.govmdpi.com |

| Multi-Residue LC-MS/MS | Citrus Fruits | R² >0.990 | - | <0.01 mg/kg | 70 - 120 | ≤20 | nih.gov |

Regulatory Science and Risk Assessment

Regulatory Status and Re-evaluation Processes (e.g., EU, JMPR)

The regulatory status of benalaxyl is subject to periodic review and re-evaluation by authorities such as the European Food Safety Authority (EFSA) in the EU and the JMPR internationally. These processes are governed by specific regulations and frameworks, such as Commission Implementing Regulation (EU) No 844/2012, which outlines the procedure for the renewal of approval of active substances. researchgate.netsemanticscholar.orgeuropa.eu this compound is listed as an active substance under Regulation (EU) No 686/2012. researchgate.net

The JMPR also evaluates pesticides, including this compound, to set toxicological reference values and propose Maximum Residue Limits (MRLs). nih.goveuropa.eu These evaluations are crucial for establishing international food safety standards. federalregister.gov Differences can sometimes exist between the toxicological reference values derived by JMPR and those derived at the EU level, and explanations for these differences are provided. europa.eu

Risk Assessment Frameworks and Methodologies

Risk assessment frameworks provide structured methodologies for identifying, analyzing, and mitigating potential risks associated with pesticide use. centraleyes.com These frameworks typically involve identifying potential threats, evaluating the likelihood of their occurrence, estimating the potential impact, and prioritizing risks for treatment or mitigation. centraleyes.com Regulatory bodies like the EPA also utilize frameworks for screening and conducting cumulative risk assessments for groups of pesticides. epa.gov

Human Health Risk Assessment (ADI, ARfD)

Human health risk assessment for this compound involves determining acceptable exposure levels, such as the Acceptable Daily Intake (ADI) and the Acute Reference Dose (ARfD). europa.eufao.org The ADI represents an estimate of the amount of a substance in food or drinking water, expressed on a body weight basis, that can be consumed daily over a lifetime without appearing to affect the health of a consumer. The ARfD represents an estimate of the amount of a substance in food or drinking water, expressed on a body weight basis, that can be consumed in a period of 24 hours or less without appearing to affect the health of a consumer.

JMPR has established an ADI for this compound. fao.org The ARfD is particularly relevant for assessing acute dietary exposure. federalregister.govfao.orgservice.gov.uk For this compound, an ARfD of 0.1 mg/kg body weight was established by JMPR in 2005 for women of childbearing age based on a developmental toxicity study in rats. fao.org For the rest of the population, there was no concern regarding acute toxicity. fao.org The EPA has also conducted chronic dietary exposure assessments for this compound-M, a form of this compound, concluding that exposure from food would utilize a small percentage of the chronic Population Adjusted Dose (cPAD). federalregister.gov

Environmental Risk Assessment

Environmental risk assessment for this compound evaluates its potential impact on various environmental compartments, including soil, water, and non-target organisms. europa.euwikidata.orgherts.ac.uk This involves assessing its fate and behavior in the environment, including degradation and mobility. nih.govanses.fr Predicted Environmental Concentration (PEC) values for this compound-M and its metabolites in soil, surface water, and groundwater are calculated using models based on guidance documents. anses.fr These PEC values are then used for ecotoxicological risk assessment. anses.fr

Concerns have been identified regarding the risk to aquatic organisms, honey bees, and non-target arthropods. researchgate.netsemanticscholar.org Risk mitigation measures may be required to address these concerns. researchgate.netsemanticscholar.org The risk from certain metabolites to earthworms also remains an unresolved data gap. researchgate.netsemanticscholar.org

Consideration of Stereoselective Behavior in Risk Assessment

This compound is a chiral molecule, meaning it exists as different stereoisomers (enantiomers). herts.ac.uk this compound-M is the (-)-isomer. herts.ac.uk The stereoselective behavior of this compound and its metabolites in the environment is an important consideration in risk assessment because enantiomers can have different environmental fates and toxicities. nih.govjst.go.jp Studies have investigated the stereoselective degradation of this compound in systems like water-sediment microcosms, showing that the (-)-enantiomer can be preferentially degraded, potentially leading to the enrichment of the more toxic (+)-enantiomer. nih.gov This enantioselectivity needs to be taken into account for an accurate risk assessment. nih.gov Data gaps have been identified concerning the stereoselective degradation of this compound isomers. semanticscholar.org

Data Gaps and Unresolved Concerns in Regulatory Reviews

Regulatory reviews of this compound have identified several data gaps and unresolved concerns. These include the finalization of consumer risk assessment due to issues with residue definitions and the lack of information on the effect of water treatment processes on residues in drinking water. researchgate.netsemanticscholar.org A combined consumer dietary exposure assessment considering this compound and other active substances in formulated products could also not be conducted. researchgate.netsemanticscholar.org

In the area of environmental fate and behavior, data gaps exist regarding the stereoselective degradation of this compound isomers and adsorption/desorption data for this compound and certain metabolites. semanticscholar.org The toxicological relevance of certain groundwater metabolites also requires further identification data. semanticscholar.org Concerns have been raised about the long-term risk to birds and secondary poisoning, as well as the risk to fish-eating birds and mammals due to the lack of a valid bioconcentration factor estimate. researchgate.net A data gap exists for the risk assessment to birds and mammals from metabolites. researchgate.net The assessment of the endocrine disrupting potential of this compound could not be finalized based on available information. researchgate.netsemanticscholar.org

National and International Regulatory Standards

This compound is subject to national and international regulatory standards governing pesticide approval, use, and residue levels. These standards are set by bodies such as the EU, the EPA in the United States, and the Codex Alimentarius Commission. federalregister.govservice.gov.ukcpachem.comhorticulture.com.au

In the EU, the approval and use of this compound are regulated under frameworks like Regulation (EC) No 1107/2009. researchgate.netanses.fr The peer review process conducted by EFSA contributes to the decision-making regarding the renewal of approval. researchgate.neteuropa.eu

In the United States, the EPA establishes tolerances for residues of pesticides like this compound-M in or on commodities. federalregister.gov These tolerances allow for the import of food containing residues, even if there are no U.S. registrations for use on those specific crops. federalregister.gov

The Codex Alimentarius Commission establishes international MRLs, which are recognized in trade agreements. federalregister.gov EPA considers these Codex MRLs when setting U.S. tolerances and explains any differences. federalregister.gov The JMPR's evaluations contribute to the scientific basis for Codex MRLs. nih.goveuropa.eu

These national and international standards aim to ensure that pesticide residues in food are within safe limits and that the use of pesticides doesal not pose unacceptable risks to human health or the environment. federalregister.govservice.gov.uk

Advanced Research Directions and Future Perspectives

Development of Novel Benalaxyl Derivatives and Analogues

Research is ongoing to synthesize novel derivatives and analogues of this compound with potentially improved fungicidal activity and reduced environmental impact. This involves modifying the chemical structure of this compound to explore how these changes affect its biological activity and properties.

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in the development of new this compound analogues. These studies aim to understand how variations in the chemical structure of this compound influence its fungicidal potency and spectrum, as well as its environmental fate and toxicity. For instance, studies have explored the synthesis and fungicidal activity of monochloro this compound, finding it to have better activity against Alternaria solani and Phytophthora sp. compared to this compound, while showing comparable acute oral toxicity in rats. ekb.eg This suggests that the introduction of a chlorine group can enhance fungicidal activity. ekb.eg The design and synthesis of new N-acyl-N-arylalanines, which include a fragment of N-arylalanine (the toxophoric group of acylalanine fungicides like this compound), have also shown moderate antifungal activity against various fungi in vitro. mdpi.com

Enhanced Bioremediation and Decontamination Strategies

Given this compound's persistence in the environment, research is exploring advanced strategies for its bioremediation and decontamination from contaminated matrices like water and soil. herts.ac.ukherts.ac.uknacchemical.com

Photocatalytic Degradation using Nanoparticles

Photocatalytic degradation using nanoparticles, such as iron-doped titanium dioxide (Fe-TiO2) nanoparticles, has shown promise for the decontamination of this compound in water under sunlight. tsijournals.com Fe-TiO2 nanoparticles have been found to be effective catalysts for degrading this compound in different water samples, including Milli-Q water and buffer solutions of varying pH. tsijournals.com The degradation efficiency can be influenced by factors such as pH, with complete degradation observed within 18 to 24 hours depending on the water type and catalyst load. tsijournals.com

Adsorption Technologies for Water Purification

Genomic and Proteomic Approaches to Fungal Resistance

Understanding the mechanisms of fungal resistance to this compound is critical for developing strategies to mitigate its development and spread. Genomic and proteomic approaches are being employed to investigate these mechanisms. This compound disrupts fungal nucleic acid synthesis by targeting RNA polymerase I. herts.ac.ukmade-in-china.comekb.eg Research in fungal systems, while not always specific to this compound in the search results, demonstrates the utility of genomics and proteomics in understanding fungal biology, including resistance mechanisms and interactions. googleapis.commdpi.combiochemjournal.comfrontiersin.org These approaches can help identify genes and proteins involved in the fungal response to this compound exposure, potentially revealing targets for new control strategies or methods to overcome existing resistance.

Long-Term Environmental Monitoring and Surveillance

Long-term environmental monitoring and surveillance are essential to assess the persistence, distribution, and potential impact of this compound in various environmental compartments, such as soil and water. herts.ac.ukherts.ac.uknacchemical.comandra.frnih.gov Monitoring programs help track the levels of this compound residues in the environment over time and evaluate the effectiveness of mitigation and remediation efforts. andra.frnih.gov Studies on the dissipation behavior of this compound in soil have shown it to remain primarily in the upper layers, with an estimated dissipation half-life in soil of 49 days. fao.org However, its persistence in water can be longer. herts.ac.ukherts.ac.uknacchemical.com Continued surveillance is necessary to understand its long-term fate and potential effects on ecosystems. andra.frreading.ac.uk

Refinement of Risk Assessment Models incorporating Chiral Dynamics

Traditional risk assessment often treats chiral pesticides as single entities, neglecting the potentially significant differences between enantiomers mdpi.commdpi.com. However, research highlights that the environmental behavior and toxicological impacts of this compound enantiomers can differ considerably mdpi.comnih.gov. This underscores the critical importance of incorporating chiral dynamics into risk assessment models for a more accurate evaluation of environmental risk mdpi.comnih.govsemanticscholar.org.

Studies have shown enantioselective degradation of this compound in various environmental compartments, including water-sediment microcosms and soil nih.govup.ptebrary.net. For instance, in water-sediment microcosms, (-)-Benalaxyl was found to degrade preferentially, leading to an enrichment of the more toxic enantiomer, (+)-Benalaxyl nih.gov. This preferential degradation can result in a shifting enantiomeric fraction (EF) over time, which is a crucial parameter for assessing the environmental risk of each enantiomer mdpi.com.

The degradation of this compound enantiomers can be influenced by factors such as microbial activity and soil pH nih.govebrary.netnih.gov. Preferential dissipation of (R)-benalaxyl has been observed in soil under different irrigation conditions up.pt. Furthermore, the metabolite this compound acid, which is also chiral, is formed enantioselectively, and its persistence can vary depending on the environmental matrix nih.govup.pt.

Refining risk assessment models requires analytical methodologies capable of separating and quantifying individual enantiomers in various environmental matrices mdpi.comup.pt. Techniques like liquid chromatography with tandem mass spectrometry (LC-MS/MS) can be used for monitoring this compound residues, including the sum of constituent isomers, in different samples semanticscholar.org. However, enantioselective methods are crucial for understanding the behavior and impact of each specific enantiomer mdpi.commdpi.comup.pt.

The need for considering enantioselectivity in environmental risk assessment is well-established, as enantiomers can exhibit different biological effects, including toxicity, due to their interactions with chiral molecules in biological systems mdpi.comup.pt. Therefore, future research directions involve developing and implementing more sophisticated risk assessment models that explicitly account for the enantioselective fate, transport, and toxicological effects of this compound and its chiral metabolites in various environmental compartments.

Application in Integrated Disease Management Systems

Integrated Disease Management (IDM) systems utilize a combination of strategies, including chemical and non-chemical methods, to manage pathogen populations effectively and sustainably, while minimizing economic losses and environmental impact scribd.comhorticulture.com.auagriculturejournals.cz. This compound, as a fungicide, plays a role in IDM programs, particularly in controlling oomycete pathogens like Phytophthora infestans and Pseudoperonospora cubensis agriculturejournals.czthepharmajournal.com.

The effectiveness of this compound within IDM is enhanced when integrated with other control measures, such as cultural practices, biological control agents, and rotation or mixture with fungicides having different modes of action horticulture.com.auagriculturejournals.czthepharmajournal.comcroplife.org.au. This integrated approach is crucial for managing the risk of fungicide resistance development, a significant challenge in relying solely on chemical controls horticulture.com.auagriculturejournals.czcroplife.org.auvignevin.com.

Studies on IDM modules for diseases like downy mildew in ridge gourd have shown that combining this compound-M with biological control agents like Pseudomonas fluorescens and other fungicides can significantly reduce disease severity and improve yield thepharmajournal.com. This highlights the benefit of integrating this compound into a multi-component management strategy thepharmajournal.com.

The principle of integrating diverse chemical and non-chemical strategies, maximizing efficacy, avoiding reliance on single tools, and rotating between different modes of action are general principles of resistance management within IDM that apply to the use of this compound horticulture.com.au. Using this compound in pre-packed mixtures with fungicides belonging to different groups, such as Mancozeb, has been a strategy to broaden the spectrum of activity and manage resistance risk agriculturejournals.cziosrjournals.org.

While this compound and other phenylamides offered a new era in controlling oomycete pathogens, resistance development has been observed when they were used alone agriculturejournals.cz. Therefore, their continued effectiveness in IDM relies on adhering to resistance management guidelines, which often include limiting the number of applications and using them in mixtures or rotations croplife.org.auvignevin.comiosrjournals.org. The use of fungicides like this compound in IDM should be need-based and guided by economic threshold levels iosrjournals.org.

Q & A

Q. What are the key physicochemical properties of Benalaxyl, and how do they influence its analytical detection in environmental samples?

this compound (C₂₀H₂₃NO₃; molecular weight 325.40 g/mol) is a systemic fungicide with a methyl ester group and phenylacetyl-alanine backbone . Its log P value (3.3) suggests moderate hydrophobicity, influencing its persistence in sediment-water systems. For detection, gas chromatography coupled with time-of-flight mass spectrometry (GC-TOF-MS) is recommended due to its high mass accuracy (e.g., observed m/z 266.1542 for C₁₈H₂₀NO fragments) . Method validation should include recovery tests in matrices like soil or plant tissues, with detection limits typically ≤10 ppb .

Q. How can researchers optimize synthetic routes for this compound in laboratory settings?

this compound synthesis involves N-acylation of 2,6-dimethylaniline with phenylacetyl chloride, followed by esterification with methyl alaninate. Key steps include:

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Characterization using ¹H/¹³C NMR (e.g., methyl ester proton at δ 3.6–3.8 ppm) and HPLC (≥95% purity) .

- Yield optimization by controlling reaction temperature (60–80°C) and catalyst choice (e.g., DMAP for acylation) .

Q. What are the primary degradation pathways of this compound in aquatic environments, and how should experimental setups be designed to study them?

this compound undergoes photolysis and hydrolysis, with half-lives varying by conditions:

- Photolysis : Use xenon-arc lamps to simulate sunlight, and monitor degradation via LC-MS/MS. Sediment presence reduces degradation rates (e.g., half-life increases from 0.3 to 1.5 days in sediment-free vs. sediment-containing systems) .

- Hydrolysis : Conduct pH-dependent studies (pH 5–9) with buffered solutions, quantifying residual this compound via UV-Vis at 254 nm . Controls must include dark conditions to isolate photolytic effects.

Advanced Research Questions

Q. How do enantiomeric differences (R-(-)-BX vs. S-(+)-BX) affect this compound's fungicidal activity and ecotoxicological impact?

The R-(-)-enantiomer exhibits higher fungicidal activity (e.g., 10-fold lower EC₅₀ against Phytophthora spp.) and greater toxicity to aquatic organisms like Daphnia magna. To study this:

- Separate enantiomers using chiral HPLC (e.g., Chiralpak IC column, hexane/isopropanol mobile phase).

- Conduct bioassays comparing growth inhibition in target fungi and acute toxicity (LC₅₀) in non-target species .

- Computational modeling (e.g., molecular docking) can predict stereospecific binding to target enzymes like RNA polymerase .

Q. What methodological challenges arise when quantifying this compound residues in food matrices, and how can they be resolved?

Challenges include matrix interference (e.g., polyphenols in wine) and low residue levels (<0.01 mg/kg). Solutions involve:

- Sample preparation : QuEChERS extraction (acetonitrile, MgSO₄/NaCl) followed by SPE cleanup (C18 cartridges) .

- Detection : ELISA offers high sensitivity (LOD 0.5 ng/g) but may cross-react with metabolites; confirmatory analysis via GC-MS/MS is advised .

- Validate methods per SANTE/11312/2021 guidelines, including recovery (70–120%) and precision (RSD <15%) tests .

Q. How can researchers design experiments to assess this compound's long-term soil persistence and metabolite formation?

- Microcosm studies : Incubate soil (pH 6.5–7.5) with ¹⁴C-labeled this compound under controlled moisture (60% WHC) and temperature (25°C).

- Metabolite profiling : Use HRMS (Orbitrap) to identify transformation products (e.g., this compound acid via ester hydrolysis) .

- Modeling : Apply first-order kinetics to estimate DT₅₀ (degradation half-life); compare aerobic vs. anaerobic conditions .

Methodological Best Practices

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

Q. How should researchers address contradictions in published data on this compound's environmental behavior?

Example: Discrepancies in photolysis rates may stem from sediment type or light intensity variations. To resolve:

- Replicate experiments using standardized OECD protocols (e.g., OECD 307 for soil degradation).

- Perform meta-analysis of existing data to identify confounding variables (e.g., organic carbon content) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。